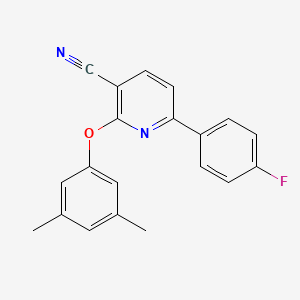

2-(3,5-Dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile

Description

2-(3,5-Dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile (CAS: 252060-00-7) is a pyridine-carbonitrile derivative characterized by two key substituents:

- 3,5-Dimethylphenoxy group at the 2-position of the pyridine ring.

- 4-Fluorophenyl group at the 6-position.

Its structural features suggest applications in drug discovery, particularly in targeting enzymes or receptors where fluorinated aromatic systems and nitrile functionalities play critical roles .

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O/c1-13-9-14(2)11-18(10-13)24-20-16(12-22)5-8-19(23-20)15-3-6-17(21)7-4-15/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWSEDUVNOAOJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine derivative is reacted with 3,5-dimethylphenol and 4-fluorobenzonitrile under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a strong base like potassium carbonate (K_2CO_3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: KMnO_4 in acidic or basic medium.

Reduction: Pd/C under hydrogen gas or LiAlH_4 in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyridine-carbonitrile derivatives. Key structural analogues and their differentiating features are outlined below:

Key Observations:

Substituent Impact on Bioactivity: Fluorinated aromatic groups (e.g., 4-fluorophenyl) enhance metabolic stability and membrane permeability compared to non-fluorinated analogues .

Core Heterocycle Differences :

- Pyridine derivatives (e.g., target compound) are often explored for kinase inhibition due to planar aromaticity.

- Triazine-based compounds (e.g., triaziflam) are prevalent in herbicides, leveraging their ability to disrupt plant-specific enzymes .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to cyanopyridine derivatives described in , involving stepwise substitution and nitrile incorporation .

Pharmacological and Industrial Relevance

- Pharmaceutical Potential: The fluorophenyl and nitrile groups in the target compound align with motifs seen in kinase inhibitors (e.g., EGFR inhibitors) and anti-inflammatory agents. However, specific activity data for this compound remain undisclosed .

Crystallographic and Physicochemical Properties

Biological Activity

2-(3,5-Dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C18H16F1N2O

- Molecular Weight : 308.33 g/mol

- CAS Number : 252060-01-8

The biological activity of 2-(3,5-Dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile primarily involves interactions with various biological targets. Notably, it has been studied for its effects on:

- Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes involved in cancer cell proliferation. For instance, it inhibits the activity of histone deacetylases (HDACs), which play a crucial role in cancer progression .

- Receptor Modulation : It acts as an antagonist at specific receptors such as the histamine H3 receptor, influencing neurotransmitter release and potentially aiding in neurological disorders .

Anticancer Properties

The anticancer potential of this compound has been evaluated across various cancer cell lines. The following table summarizes its effectiveness against different types of cancer:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 5.67 ± 0.57 | |

| A549 (lung cancer) | 6.6 ± 0.6 | |

| MDA-MB-468 (breast cancer) | 7.5 ± 0.5 | |

| PC-3 (prostate cancer) | 5.96 |

These findings indicate that the compound exhibits potent cytotoxicity against several cancer cell lines, suggesting its potential as a therapeutic agent.

Neurological Effects

Research has indicated that the compound may also possess neuroprotective properties. It has been shown to modulate neurotransmitter levels and exhibit anti-inflammatory effects in neuronal models, which could be beneficial for treating neurodegenerative diseases .

Case Studies

- Study on HepG2 Cells : A study demonstrated that 2-(3,5-Dimethylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile significantly reduced cell viability in HepG2 cells via apoptosis induction. The mechanism was linked to the activation of intrinsic apoptotic pathways, which was confirmed through flow cytometry analysis .

- In Vivo Studies : In animal models, administration of this compound led to a marked reduction in tumor size and improved survival rates in subjects with induced tumors, highlighting its potential for further development as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.